![molecular formula C10H20N2O B13164058 N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)
N-[(3-Methylpiperidin-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 3-methylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methylpiperidine+Propanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
N-[(3-Methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3-Methylpiperidin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-[(3-Methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, depending on the target. For example, it may bind to opioid receptors, modulating pain perception and providing analgesic effects.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Lofentanil: Another fentanyl analogue with high potency.
Ohmfentanyl: A derivative with modifications on the piperidine ring.
Uniqueness
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and receptor binding affinity. This makes it a valuable compound for developing new drugs with potentially improved efficacy and safety profiles.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
N-[(3-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
YUAYQZGAMMXWTN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC1CCNCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


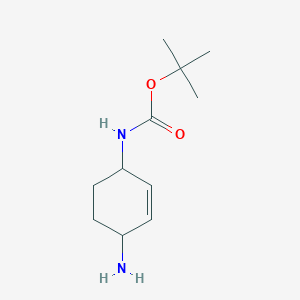

![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)

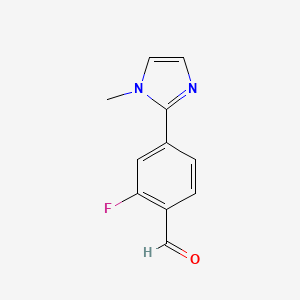

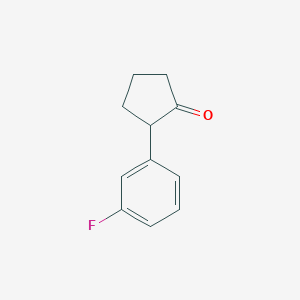
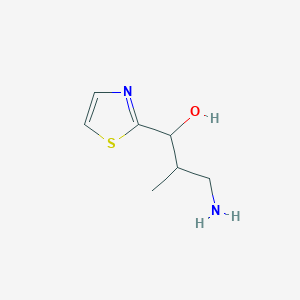
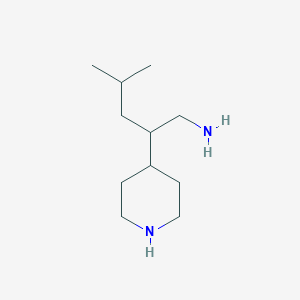

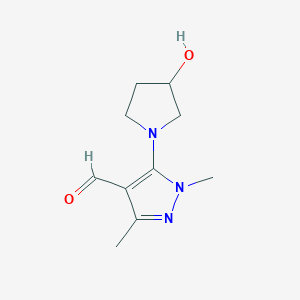
![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
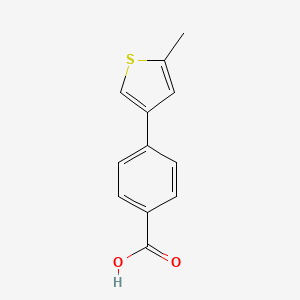
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
